Membrane Permeability vs. Ethyl Acetimidate
Methyl acetimidate (MA) exhibits intermediate hydrophobicity and membrane permeability among imidoester probes, which directly correlates with its effectiveness in modifying specific amino groups within the erythrocyte membrane. In a comparative study of amino-reactive chemical probes, the order of effectiveness in inhibiting inorganic phosphate (Pi) leak in intact human red cells was: methyl picolinimidate (MP) > ethyl acetimidate (EA) > methyl acetimidate (MA) > isethionylacetimidate (IA). This order corresponds to decreasing hydrophobicity, indicating that MA's specific balance of properties allows it to access hydrophobic domains of the anion transport protein that are not accessible to less hydrophobic probes like IA, while avoiding the more pronounced effects seen with the more hydrophobic EA or MP [1].
| Evidence Dimension | Inhibition of inorganic phosphate (Pi) leak in human erythrocytes (rank order of effectiveness) |
|---|---|
| Target Compound Data | Third most effective among four imidoesters tested |
| Comparator Or Baseline | Methyl picolinimidate (MP) > Ethyl acetimidate (EA) > Methyl acetimidate (MA) > Isethionylacetimidate (IA) |
| Quantified Difference | MA exhibits intermediate hydrophobicity and membrane permeability, distinguishing it from both more hydrophobic (MP, EA) and less hydrophobic (IA) probes [1] |
| Conditions | Intact human red cells; amino-reactive probes differing in hydrophobicity and charge |
Why This Matters
This rank-order differentiation enables researchers to select MA for applications requiring intermediate membrane penetration and specific amino group modification without excessive hydrophobicity or membrane disruption.
- [1] Shaw A, Marinetti GV. The effect of imidoesters, fluorodinitrobenzene and trinitrobenzenesulfonate on ion transport in human erythrocytes. Chem Phys Lipids. 1980 Dec;27(4):329-35. doi:10.1016/0009-3084(80)90027-4. View Source
